3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid
CAS No.: 1511696-89-1
Cat. No.: VC3191354
Molecular Formula: C12H9ClN2O3
Molecular Weight: 264.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1511696-89-1 |
|---|---|
| Molecular Formula | C12H9ClN2O3 |
| Molecular Weight | 264.66 g/mol |
| IUPAC Name | 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H9ClN2O3/c1-18-10-5-3-2-4-7(10)9-6-8(12(16)17)11(13)15-14-9/h2-6H,1H3,(H,16,17) |
| Standard InChI Key | MEWQXYOWVPMGIE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl |
Introduction
3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid is a complex organic compound featuring a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. This compound is specifically substituted with a chlorine atom at the 3-position and a 2-methoxyphenyl group at the 6-position. Its molecular formula is C12H9ClN2O3, and it has a molecular weight of approximately 264.66 g/mol .
Synthesis Methods
The synthesis of 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include the use of chlorinating agents like phosphorus oxychloride or thionyl chloride, and sodium hydroxide under controlled temperatures to optimize yield and purity. Advanced techniques such as continuous flow chemistry can enhance efficiency and scalability in industrial settings.
Potential Biological Activity
This compound has been studied for its potential as a p38 mitogen-activated protein kinase inhibitor, which could be beneficial in treating autoimmune and inflammatory diseases. Its unique structure allows it to serve as a probe in biochemical assays to study enzyme inhibition and cellular processes.
Mechanism of Action
The mechanism by which 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors within cells. This binding can modulate biochemical pathways, influencing processes like cell signaling and gene expression.
Use in Synthesis
3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid was used during the synthesis of minaprine, a compound with potential therapeutic applications. It can be lithiated using lithium 2,2,6,6-tetramethylpiperidide, facilitating further chemical transformations.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | Chlorine at 3-position, methoxy at 2-position on phenyl ring | Enhanced electronic properties due to methoxy group |
| 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | Chlorine at 3-position, methoxy at 3-position on phenyl ring | Different electronic properties due to methoxy position |
| 3-Chloro-6-(4-hydroxyphenyl)pyridazine-4-carboxylic acid | Hydroxy group instead of methoxy | Hydroxy group may alter solubility and reactivity |
| 3-Chloro-6-(2-chlorophenyl)pyridazine-4-carboxylic acid | Chlorine at both positions | Increased halogen content may enhance reactivity |
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